2-Trimethlysilanylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethlysilanylbenzonitrile is an organic compound with the molecular formula C10H13NSi. It is characterized by the presence of a trimethylsilyl group attached to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethlysilanylbenzonitrile typically involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
C6H5CN+(CH3)3SiCl→C6H4(Si(CH3)3)CN+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Trimethlysilanylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents such as halides and nucleophiles are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products:
Substitution: Products include various substituted benzonitriles.
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Scientific Research Applications
2-Trimethlysilanylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Trimethlysilanylbenzonitrile involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Benzonitrile: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in its alkyne functionality.
Trimethylsilylbenzene: Similar in structure but lacks the nitrile group.
Uniqueness: 2-Trimethlysilanylbenzonitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H13NSi |
---|---|
Molecular Weight |
175.30 g/mol |
IUPAC Name |
2-trimethylsilylbenzonitrile |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)10-7-5-4-6-9(10)8-11/h4-7H,1-3H3 |
InChI Key |
FSTZAERATRQAGK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.